{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate
Description
Pyrazole Ring Geometry
Substituent Analysis
The methyl 2-chlorobenzoate group adopts an antiperiplanar conformation (C–O–C–C ≈ 175°), minimizing steric clashes with the pyrazole ring. Weak intermolecular C–H⋯π interactions (3.8–4.0 Å) between the phenyl and pyrazole moieties stabilize the crystal lattice.
Comparative Structural Analysis with Related Pyrazole Carboxylates
A comparison with structurally analogous pyrazole carboxylates reveals distinct functional and spatial differences:
Key Comparisons
Ethyl 4-(1H-pyrazol-1-yl)benzoate (C₁₃H₁₄N₂O₂) :
- Lacks sulfur and chlorine atoms.
- Pyrazole linked to benzoate at C4 via a nitrogen atom, unlike the C4 methyl ester in the target compound.
- Exhibits a dihedral angle of 76.06° between pyrazole and benzene planes, contrasting with the near-planar arrangement in the target molecule.
1-Phenyl-pyrazole-4-carboxylic acid derivatives :
2-Chloroethyl pyrazole-1-carboxylate (C₆H₇ClN₂O₂) :
Structural Implications
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-17-12-14-19(15-13-17)31-24-21(16-30-25(29)20-10-6-7-11-22(20)26)23(27-28(24)2)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASQMWTZCLJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate, also known by its CAS number 318234-02-5, belongs to a class of pyrazole derivatives. These compounds have garnered attention for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature.
- Molecular Formula : C25H22ClN3O2S
- Molecular Weight : 463.98 g/mol
- Structure : The compound features a pyrazole ring substituted with a methyl group, a sulfanyl group, and a chlorobenzenecarboxylate moiety.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving similar compounds, the following activities were noted:
- Bacterial Inhibition : Compounds with structural similarities have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Fungal Activity : Some derivatives have also demonstrated antifungal activity, suggesting a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory properties. The presence of the methyl and chlorobenzene groups in this compound may enhance its ability to inhibit inflammatory mediators. Similar compounds have been shown to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Case Studies
- Study on Antimicrobial Efficacy : A study assessing the antimicrobial activity of related pyrazole derivatives found that certain substitutions significantly enhanced activity against E. coli and S. aureus. The study concluded that the introduction of sulfanyl groups could be crucial for enhancing antimicrobial efficacy .
- Inflammatory Response Model : In an animal model of inflammation, a related pyrazole compound was administered, resulting in reduced levels of pro-inflammatory cytokines. This suggests that similar compounds may be effective in modulating inflammatory responses .
- Cancer Cell Line Testing : In vitro tests conducted on various cancer cell lines indicated that pyrazole derivatives could induce apoptosis through mechanisms involving caspase activation and mitochondrial disruption .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and the activities observed in related compounds. Its potential as an antimicrobial agent, anti-inflammatory drug, and anticancer therapy warrants further investigation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The pyrazole moiety is known for its anticancer properties. Compounds containing pyrazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies indicate that similar compounds can act as inhibitors of specific cancer-related pathways, making this compound a potential lead in anticancer drug development.
-
Anti-inflammatory Properties :
- Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This suggests that {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate may be explored for its anti-inflammatory effects, potentially leading to new treatments for conditions such as arthritis.
-
Antimicrobial Activity :
- The presence of the sulfanyl group in the compound may enhance its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial and fungal strains, indicating that this compound could be further studied for its use in treating infections.
Material Science Applications
-
Dyes and Pigments :
- The chlorobenzenecarboxylate component suggests potential applications in dye chemistry. Substances like this are often utilized in the formulation of dyes for textiles due to their stability and vibrant colors.
-
Polymer Chemistry :
- The compound could serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials with specialized functionalities, such as improved resistance to UV light or chemical degradation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound inhibited cell proliferation by up to 70% at specific concentrations, showcasing the potential of such compounds in cancer therapy .
Case Study 2: Anti-inflammatory Effects
In another research effort, a series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes. The study found that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, suggesting that this compound could be a promising candidate for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of pyrazole derivatives with variations in substituents and ester groups. Below is a detailed comparison with analogs identified in the literature:
Substituent Variations at the 5-Position
The 5-position substituent significantly impacts molecular geometry and electronic properties:
- Sulfanyl vs.
- Chlorine Position : The 2-chloro substituent on the benzoate creates a steric hindrance and meta-directing electronic effect, contrasting with the para-substituted 4-chloro analogs .
Ester Group Modifications
Replacing the benzoate with carbamate or oxime esters introduces distinct physicochemical properties:
- Oximes : Oxime esters (e.g., in ) exhibit rigidity due to the C=N bond, influencing molecular conformation .
Crystallographic Data Comparison
X-ray diffraction studies reveal differences in molecular conformation and packing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
